molecular formula C14H18N2O4 B7943430 (S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate

(S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate

Cat. No.: B7943430
M. Wt: 278.30 g/mol
InChI Key: NTKWGOFVYRPLMB-LBPRGKRZSA-N
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Description

(S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate is a chemical compound with a molecular formula of C14H18N2O4 It is characterized by the presence of a morpholine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate typically involves the reaction of (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated purification systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 2-(morpholine-4-carboxamido)-2-phenylacetate is unique due to its combination of a morpholine ring, phenyl group, and ester functional group.

Properties

IUPAC Name

methyl (2S)-2-(morpholine-4-carbonylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12(11-5-3-2-4-6-11)15-14(18)16-7-9-20-10-8-16/h2-6,12H,7-10H2,1H3,(H,15,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKWGOFVYRPLMB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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